molecular formula C20H18O5 B1229937 Otobanone CAS No. 34426-79-4

Otobanone

Cat. No.: B1229937
CAS No.: 34426-79-4
M. Wt: 338.4 g/mol
InChI Key: ZTOORMQTJNUZOQ-DINDLPBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Otobanone is a naturally occurring compound identified in several plant species within the Myristicaceae family, notably Myristica fragrans (nutmeg) and Myristica cagayanensis. It is often co-isolated with other secondary metabolites such as trimyristin, malabaricone, cagayanin, and cagayanone . Traditional applications of this compound-containing mixtures, such as otoba-wax (derived from Iryanthera, Osteophloeum, and Otoba species), highlight its historical use in hair treatments in tropical Andean regions .

Properties

CAS No.

34426-79-4

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(7S,8R,9S)-9-(1,3-benzodioxol-5-yl)-7,8-dimethyl-8,9-dihydro-7H-benzo[g][1,3]benzodioxol-6-one

InChI

InChI=1S/C20H18O5/c1-10-11(2)19(21)13-4-6-15-20(25-9-23-15)18(13)17(10)12-3-5-14-16(7-12)24-8-22-14/h3-7,10-11,17H,8-9H2,1-2H3/t10-,11-,17-/m0/s1

InChI Key

ZTOORMQTJNUZOQ-DINDLPBHSA-N

SMILES

CC1C(C(=O)C2=C(C1C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5)C

Isomeric SMILES

C[C@H]1[C@@H](C(=O)C2=C([C@@H]1C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5)C

Canonical SMILES

CC1C(C(=O)C2=C(C1C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5)C

Other CAS No.

34426-79-4

Synonyms

1-oxo-otobain
otobanone

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Natural Source Structural Class Traditional/Chemical Role Key Contrasts with this compound
This compound Myristica fragrans, M. cagayanensis Likely aromatic/cyclic Hair treatment (otoba-wax) Reference compound
Trimyristin M. cagayanensis Triglyceride Lipid storage Non-aromatic; no medicinal role noted
Malabaricone M. cagayanensis, Knema spp. Phenolic compound Antioxidant Documented bioactivity vs. This compound’s ambiguity
Otobain Otoba-wax (Iryanthera spp.) Likely ester/lipid Hair treatment Structural dissimilarity inferred
Licoagroaurone Glycyrrhiza glabra (licorice) Flavonoid Anti-inflammatory Different source and application

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Otobanone
Reactant of Route 2
Otobanone

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